molecular formula C20H18Cl3N3O5 B1228547 Omoconazole nitrate CAS No. 83621-06-1

Omoconazole nitrate

Cat. No.: B1228547
CAS No.: 83621-06-1
M. Wt: 486.7 g/mol
InChI Key: BNDOPUYTWJQTOE-VSOKSMTPSA-N
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Scientific Research Applications

Omoconazole nitrate has a wide range of scientific research applications, including:

Preparation Methods

The synthesis of omoconazole nitrate involves several steps, starting with the preparation of the imidazole ring. The synthetic route typically includes the reaction of 2,4-dichlorobenzyl chloride with imidazole in the presence of a base to form the imidazole derivative. This intermediate is then reacted with 4-chlorophenoxyethanol to yield omoconazole. Finally, omoconazole is treated with nitric acid to form this compound .

Industrial production methods for this compound involve optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, reaction time, and the concentration of reagents. The final product is purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Omoconazole nitrate undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized to form various metabolites. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reduction reactions can convert this compound to its corresponding alcohol derivative. Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: this compound can undergo substitution reactions where the nitrate group is replaced by other functional groups.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce alcohols .

Comparison with Similar Compounds

Omoconazole nitrate is similar to other imidazole antifungal agents such as clotrimazole, ketoconazole, and miconazole. it has unique properties that make it particularly effective against a broad spectrum of fungal infections . For example:

    Clotrimazole: Like this compound, clotrimazole inhibits ergosterol synthesis but is often used for different types of fungal infections.

    Ketoconazole: Ketoconazole is another imidazole antifungal that also inhibits ergosterol synthesis but has a broader range of applications, including systemic fungal infections.

    Miconazole: Miconazole is similar in its mechanism of action but is primarily used for mucosal and cutaneous fungal infections.

This compound’s broad spectrum of activity and effectiveness in treating superficial fungal infections make it a valuable addition to the therapeutic arsenal against fungal infections .

Properties

CAS No.

83621-06-1

Molecular Formula

C20H18Cl3N3O5

Molecular Weight

486.7 g/mol

IUPAC Name

1-[(Z)-1-[2-(4-chlorophenoxy)ethoxy]-1-(2,4-dichlorophenyl)prop-1-en-2-yl]imidazole;nitric acid

InChI

InChI=1S/C20H17Cl3N2O2.HNO3/c1-14(25-9-8-24-13-25)20(18-7-4-16(22)12-19(18)23)27-11-10-26-17-5-2-15(21)3-6-17;2-1(3)4/h2-9,12-13H,10-11H2,1H3;(H,2,3,4)/b20-14-;

InChI Key

BNDOPUYTWJQTOE-VSOKSMTPSA-N

Isomeric SMILES

C/C(=C(\C1=C(C=C(C=C1)Cl)Cl)/OCCOC2=CC=C(C=C2)Cl)/N3C=CN=C3.[N+](=O)(O)[O-]

SMILES

CC(=C(C1=C(C=C(C=C1)Cl)Cl)OCCOC2=CC=C(C=C2)Cl)N3C=CN=C3.[N+](=O)(O)[O-]

Canonical SMILES

CC(=C(C1=C(C=C(C=C1)Cl)Cl)OCCOC2=CC=C(C=C2)Cl)N3C=CN=C3.[N+](=O)(O)[O-]

Synonyms

Afongan
CM 8282
CM-8282
Fongamil
Fongarex
omoconazole
omoconazole mononitrate
omoconazole nitrate

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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